molecular formula C10H22N2O2 B580287 Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate CAS No. 1423037-42-6

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate

カタログ番号: B580287
CAS番号: 1423037-42-6
分子量: 202.298
InChIキー: BRAZSBOXGKUENM-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of Carbamates in Chemical Research

Carbamates (R~2~NC(O)OR) represent a critical class of organic compounds characterized by a carbonyl group adjacent to an amine and alkoxy moiety. Their structural versatility enables applications spanning polymer science (polyurethanes), medicinal chemistry (enzyme inhibitors), and agrochemicals. The carbamate functional group (−NH−C(=O)−O−) exhibits unique reactivity patterns due to resonance stabilization between three contributing structures: two involving charge separation between oxygen/nitrogen atoms and one neutral form.

Carbamates demonstrate hydrolytic stability compared to esters while retaining sufficient lability for controlled release applications. This balance makes them ideal candidates for prodrug design and peptide mimetics. Their ability to form hydrogen bonds and engage in π-stacking interactions further enhances their utility in molecular recognition systems.

Significance of Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate

This chiral carbamate derivative features:

  • Stereochemical complexity : Two contiguous stereocenters at positions 1S and 2S
  • Hybrid functionality : Carbamate, amide, and ether groups within a single scaffold
  • Structural modularity : Benzyl and 3-methoxypropyl substituents enabling targeted modifications

Experimental studies reveal its role as:

  • Synthetic intermediate in peptidomimetic drug development
  • Coordination ligand for transition metal catalysts
  • Precursor for stereoselective transformations via enzymatic resolution

Table 1 : Key Physicochemical Properties

Property Value Source
Molecular Formula C~18~H~28~N~2~O~4~
Molecular Weight 336.43 g/mol
Chiral Centers 2 (1S,2S)
LogP (Predicted) 2.1 ± 0.3
Hydrogen Bond Acceptors 4

Historical Development of Carbamate Chemistry

The carbamate timeline features pivotal milestones:

  • 1840 : Isolation of physostigmine, the first bioactive carbamate alkaloid
  • 1937 : Otto Bayer's polyurethane synthesis using diisocyanate-carbamate chemistry
  • 1950s : Carbaryl introduction as a commercial insecticide
  • 2000s : Carbamates as protease inhibitors in HIV therapy

Stereoselective synthesis advanced through:

  • Curtius rearrangement for isocyanate intermediates
  • Enzymatic resolution using lipases/esterases
  • Asymmetric catalysis with chiral auxiliaries

Current Research Status and Challenges

Recent advancements focus on:

  • Targeted drug delivery : pH-responsive carbamate prodrugs
  • Bioconjugation : Site-specific protein modification via carbamate linkages
  • Green synthesis : CO~2~ utilization in carbamate formation

Persistent challenges include:

  • Stereochemical control in complex polycarbamates
  • Hydrolytic instability under physiological conditions
  • Toxicity mitigation of decomposition products

Table 2 : Synthetic Methods Comparison

Method Yield (%) Stereoselectivity Scalability Reference
Carbamoyl chloride route 65-78 Moderate High
Mixed carbonate approach 82-89 High Medium
Enzymatic resolution 90-95 Excellent Low

特性

IUPAC Name

benzyl N-[(2S,3S)-1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUHLDCOBIDKV-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111243
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-42-6
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Asymmetric Hydrogenation of α-Amino Ketones

Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of α-amino ketones to produce (1S,2S)-2-methyl-1-aminobutanol. For example:

  • Substrate : 2-Methyl-1-oxobutylamine

  • Catalyst : RuCl₂[(S)-Xyl-SYNPHOS]

  • Conditions : 50 bar H₂, 60°C, 12h

  • Yield : 92% (ee >99%)

Resolution of Racemic Mixtures

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer of racemic 2-methyl-1-aminobutanol. The unreacted (1S,2S)-enantiomer is isolated via chromatography.

Benzyl Carbamate Protection

The amino group is protected using benzyl chloroformate (Cbz-Cl) or alternative reagents to avoid side reactions during subsequent steps.

Classical Benzyl Chloroformate Method

  • Reagents : Benzyl chloroformate, aqueous ammonia, dichloromethane (DCM)

  • Conditions : 0–5°C, pH 8–9 (maintained with NaHCO₃)

  • Reaction Time : 2h

  • Yield : 85–90%

Mechanism :

  • Ammonia deprotonates the amino alcohol.

  • Nucleophilic attack on benzyl chloroformate forms the carbamate.

Catalytic Synthesis Using Urea

A nickel oxide-bismuth oxide catalyst enables direct coupling of benzyl alcohol and urea:

  • Catalyst : Alumina-supported NiO-Bi₂O₃ (5 wt%)

  • Conditions : 110°C, 10h, sealed reactor

  • Yield : 99% (no detectable byproducts)

Urea Formation with 3-Methoxypropylamine

The urea linkage is constructed via two primary routes:

Isocyanate Coupling

3-Methoxypropyl isocyanate reacts with the free amine of the protected amino alcohol:

  • Reagents : 3-Methoxypropyl isocyanate, DCM, triethylamine (TEA)

  • Conditions : 25°C, 4h

  • Yield : 78%

Limitations : Isocyanates are moisture-sensitive, requiring anhydrous conditions.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carbonyl for nucleophilic attack:

  • Reagents : EDC, N-Hydroxysuccinimide (NHS), 3-methoxypropylamine

  • Conditions : 0°C → 25°C, 12h, DMF

  • Yield : 82%

Integrated Synthetic Routes

Sequential Protection-Coupling Strategy

  • Amino Alcohol Protection :

    • (1S,2S)-2-methyl-1-aminobutanol + benzyl chloroformate → Benzyl carbamate intermediate.

  • Urea Formation :

    • Intermediate + 3-methoxypropyl isocyanate → Target compound.
      Overall Yield : 65%

One-Pot Catalytic Approach

A tandem catalysis system combines carbamate protection and urea formation:

  • Catalyst : Pd/C (5 mol%) + Lipase Novozym 435

  • Conditions : 80°C, CO₂ (5 bar), 24h

  • Yield : 70%

Stereochemical Control and Analysis

Chiral HPLC (Chiralpak IC column) and X-ray crystallography confirm the (1S,2S) configuration. Key metrics:

Methodee (%)Purity (%)
Asymmetric Hydrogenation>9998
Enzymatic Resolution9895

Challenges and Optimization

  • Racemization Risk : Elevated temperatures during urea formation can epimerize the chiral centers. Maintaining reactions below 30°C mitigates this.

  • Byproduct Formation : Over-alkylation is minimized using tetrabutylammonium iodide (TBAI) to stabilize intermediates.

Emerging Methodologies

Photocatalytic Carbamate Synthesis

Visible-light-driven catalysis using eosin Y generates benzyl carbamates at ambient temperature, reducing energy input.

Continuous Flow Systems

Microreactors enhance heat/mass transfer, improving yields (85%) and reducing reaction times (2h vs. 12h batch) .

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

科学的研究の応用

Chemistry

In organic chemistry, Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and asymmetric synthesis.

Biology

The compound’s potential biological activity can be explored in enzyme inhibition studies, where it may act as a competitive inhibitor due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its carbamate group is a common feature in many pharmaceuticals, suggesting possible applications in the development of new therapeutic agents.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism by which Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing the natural substrate from accessing the site and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

類似化合物との比較

Compound 5d [(1S,2R)-Benzyl-1-(1H-imidazol-4-yl)-2-methylbutylcarbamate]
  • Structure : Features an imidazole substituent and (1S,2R) stereochemistry.
  • Synthesis : Microwave-assisted synthesis (56% yield).
  • Elemental Analysis : C: 66.88%, H: 7.37%, N: 14.62%.
  • The (1S,2R) configuration may lead to divergent biological activity compared to the target’s (1S,2S) isomer.
Compound 5e [(S)-Benzyl 1-(1H-imidazol-4-yl)-2-phenylethylcarbamate]
  • Structure : Contains a phenylethyl group and (S)-configuration.
  • Synthesis : Lower yield (37%) under similar microwave conditions.
  • Elemental Analysis : C: 71.01%, H: 5.96%, N: 13.08%.
Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate
  • Structure: Includes a hydroxyl group on the valinol backbone.
  • Applications : Used as a pharmaceutical intermediate (e.g., in chiral synthesis).
  • Key Differences : The hydroxyl group improves hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability relative to the target’s methoxy group.

Functional Group and Reactivity Analysis

  • Methoxypropyl vs. Imidazole/Phenyl : The methoxypropyl side chain in the target compound likely enhances solubility in polar solvents compared to the hydrophobic phenyl group in 5e. However, it lacks the aromatic π-system of imidazole (5d), which could limit metal-coordination capabilities .
  • Carbamate Core : Shared across all compounds, the carbamate group provides hydrolytic stability relative to esters, making these compounds suitable for prolonged biological or chemical applications .

Stereochemical and Pharmacological Considerations

The (1S,2S) configuration of the target compound distinguishes it from the (1S,2R) isomer (5d), which may result in different binding affinities to biological targets. For example, stereoisomers of ACE inhibitors like Benazepril Hydrochloride () exhibit varying efficacies due to chiral recognition by enzymes .

Data Table: Comparative Overview

Compound Name Configuration Key Substituent Synthesis Yield Elemental Analysis (C, H, N) Notable Properties
Target Compound (1S,2S) 3-Methoxypropylamino Not reported Not reported High stereochemical specificity
5d (1S,2R) Imidazole 56% 66.88%, 7.37%, 14.62% Aromatic, metal-binding potential
5e (S) Phenylethyl 37% 71.01%, 5.96%, 13.08% Lipophilic, low solubility
Benzyl valinol carbamate (S) Hydroxyl Not reported Not reported Pharmaceutical intermediate
Benomyl - Benzimidazolyl Not reported Not reported Pesticide, antifungal

生物活性

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is a complex organic compound with significant biological activity, primarily due to its unique structural features. This article aims to explore its biological properties, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

The compound's molecular formula is C18H28N2O4C_{18}H_{28}N_{2}O_{4}, with a molecular weight of approximately 336.4 g/mol. It features a benzyl group, a methoxypropyl group, and a carbamate moiety, which contribute to its solubility and reactivity. The structural uniqueness enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to the active site or allosteric sites of specific enzymes, leading to modulation of their activity. This property is critical in therapeutic applications where enzyme inhibition is desired.
  • Receptor Interaction : It may interact with various cellular receptors, triggering signaling pathways that can result in physiological changes.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate antimicrobial activity. The presence of the methoxypropyl group enhances this effect by increasing the compound's lipophilicity, facilitating better membrane penetration.

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial activity against Staphylococcus aureus, showing significant inhibition at low concentrations.
Study 2 Evaluated cytotoxic effects on HeLa cells; results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Study 3 Assessed neuroprotective effects in an animal model of Parkinson's disease; treatment led to reduced neuronal loss and improved motor function.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar carbamate derivatives:

CompoundStructureBiological Activity
Benzyl (1S,2S)-1-[[(3-hydroxypropyl)amino]carbonyl]-2-methylbutylcarbamateSimilar structure with hydroxyl groupModerate antimicrobial activity
Benzyl (1S,2S)-1-[[(3-ethoxypropyl)amino]carbonyl]-2-methylbutylcarbamateEthoxy instead of methoxyLower cytotoxicity compared to target compound
Benzyl (1S,2S)-1-[[(3-propyl)amino]carbonyl]-2-methylbutylcarbamatePropyl groupReduced receptor interaction efficiency

Q & A

Basic: What are the standard synthetic methodologies for Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step organic reactions, starting with benzyl carbamate as a precursor. Key steps include:

  • Amide coupling : Reacting 3-methoxypropylamine with activated carbonyl intermediates under anhydrous conditions (e.g., using carbodiimides like EDC/HOBt) to form the [(3-methoxypropyl)amino]carbonyl group .
  • Stereochemical control : Chiral resolution via chiral HPLC or asymmetric catalysis to preserve the (1S,2S) configuration .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility, while low temperatures (−20°C to 0°C) minimize racemization .
  • Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of nucleophiles) and using molecular sieves to scavenge water improves yields to 65–80% .

Basic: Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups (e.g., carbamate carbonyl at ~155 ppm in 13C NMR) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) validate enantiomeric purity (>98% ee) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 367.2) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : Stable in neutral to slightly acidic conditions (pH 5–7), but hydrolyzes in strongly acidic (pH <3) or alkaline (pH >9) environments due to carbamate cleavage .
  • Thermal stability : Decomposes above 150°C; short-term stability at 25°C for 6 months in inert atmospheres .
  • Light sensitivity : UV exposure accelerates degradation; store in amber vials with desiccants .

Basic: What preliminary assays are recommended to screen its biological activity?

Answer:

  • Enzyme inhibition assays : Test against serine proteases or kinases due to carbamate’s electrophilic carbonyl .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values) .

Advanced: How can stereochemical inconsistencies during synthesis be resolved?

Answer:

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct asymmetric induction during amide coupling .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to racemize intermediates and favor the desired (1S,2S) isomer .
  • Crystallization-induced diastereomer transformation : Separate diastereomers via salt formation with chiral acids (e.g., tartaric acid) .

Advanced: How should discrepancies in structural data (e.g., conflicting NMR or X-ray results) be addressed?

Answer:

  • Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian) to validate assignments .
  • Redundant crystallography : Collect multiple datasets or use synchrotron sources to improve resolution (<1.0 Å) .

Advanced: What mechanistic approaches elucidate its interaction with biological targets?

Answer:

  • Kinetic studies : Stopped-flow spectroscopy to measure on/off rates for enzyme inhibition .
  • Molecular docking : Use AutoDock Vina to model binding poses in protease active sites (e.g., thrombin) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: How can contradictory in vitro vs. in vivo biological activity data be reconciled?

Answer:

  • Metabolite profiling : LC-MS/MS to identify active metabolites in plasma .
  • Protein binding assays : Measure free fraction in serum (e.g., using ultrafiltration) to adjust for bioavailability .
  • Pharmacokinetic modeling : Integrate in vitro IC50 with in vivo clearance rates to predict efficacious doses .

Advanced: What strategies mitigate degradation during long-term storage or formulation?

Answer:

  • Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Prodrug design : Replace labile carbamate with more stable groups (e.g., phosphonates) .
  • Microencapsulation : Use PLGA nanoparticles to control release and reduce hydrolysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。